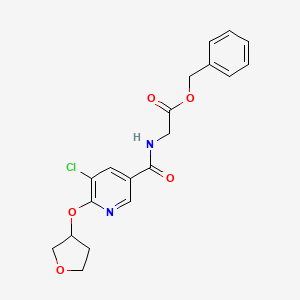
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a chemical compound with interesting properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound includes a benzyl group attached to a nicotinamide moiety, which is further modified with a tetrahydrofuran-3-yl group and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of the nicotinamide structure: : This involves chlorination and subsequent substitution reactions to introduce the 5-chloro-6-((tetrahydrofuran-3-yl)oxy) groups.
Introduction of the benzyl group: : Typically, benzyl protection is done using benzyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate would likely involve automated and high-throughput techniques to ensure purity and yield. This includes:
Continuous flow reactors: : To improve reaction times and control.
High-performance liquid chromatography (HPLC): : For purification of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound might undergo oxidation at the tetrahydrofuran ring under strong oxidizing conditions.
Reduction: : Possible reduction of the nicotinamide ring.
Substitution: : Particularly electrophilic substitutions at the chloro position.
Oxidizing agents: : Potassium permanganate for oxidations.
Reducing agents: : Sodium borohydride for reductions.
Substitutions: : Nucleophiles such as hydroxides or amines for substitution at the chloro position.
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Conversion to amine derivatives.
Substitution: : New derivatives with modified functional groups.
Scientific Research Applications
Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is valuable in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying biological pathways involving nicotinamide.
Medicine: : Investigated for its potential as a therapeutic agent due to its interaction with biological targets.
Industry: : Used in the development of new materials and chemicals.
Mechanism of Action
Molecular Targets and Pathways: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate exerts its effects by:
Targeting enzymes: : Such as nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Pathway modulation: : Influencing pathways like oxidative stress response due to its nicotinamide structure.
Comparison with Similar Compounds
Similar Compounds:
Nicotinamide: : Simple structure lacking the tetrahydrofuran-3-yl group.
Benzyl nicotinamide: : Lacks the chloro and tetrahydrofuran-3-yl modifications.
Chloro-nicotinamides: : Variants without the benzyl or tetrahydrofuran-3-yl groups.
Uniqueness: Benzyl 2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique because it combines multiple functional groups, which enhances its potential reactivity and application across various fields.
There you go! Hope this hits the mark. Feel free to dive deeper into any section or switch tracks.
Properties
IUPAC Name |
benzyl 2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c20-16-8-14(9-22-19(16)27-15-6-7-25-12-15)18(24)21-10-17(23)26-11-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGLNOJPFKRJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NCC(=O)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
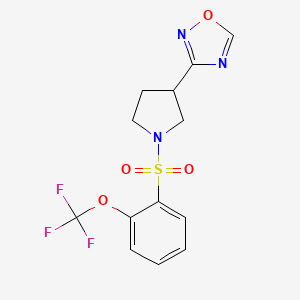
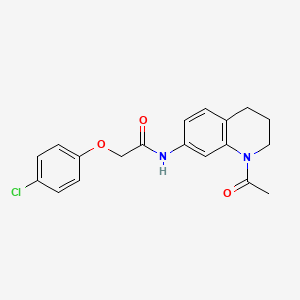
![Tert-butyl 4-amino-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2450134.png)
![Rac-5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole hydrochloride](/img/new.no-structure.jpg)
![1-(3,5-dimethylphenyl)-4-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2450137.png)

![4-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2450140.png)
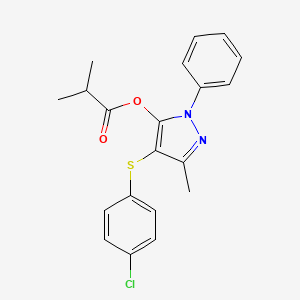
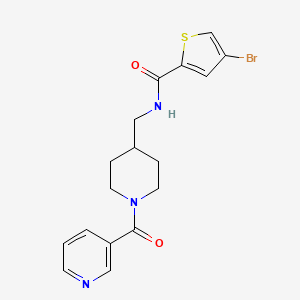
![Ethyl 3-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2450143.png)
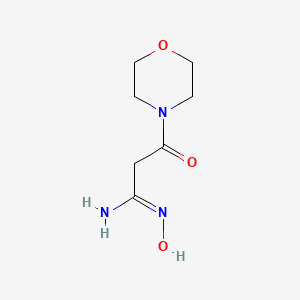
![(2Z)-2-[(3-carbamoylphenyl)imino]-6,8-dichloro-2H-chromene-3-carboxamide](/img/structure/B2450150.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2450152.png)
![4-chloro-N-[(E)-(5-chloro-2-phenyl-1H-imidazol-4-yl)methylidene]aniline](/img/structure/B2450153.png)
